molecular formula C7H7N5 B1464745 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine CAS No. 1111638-49-3

4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine

Cat. No. B1464745
M. Wt: 161.16 g/mol
InChI Key: OVZZROYLEOBVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C7H7N5. It has a molecular weight of 161.17 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 4-(4-pyrimidinyl)-1H-pyrazol-5-amine .


Molecular Structure Analysis

The molecular structure of “4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine” can be represented by the InChI code: 1S/C7H7N5/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H, (H3,8,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine” are not detailed in the retrieved sources, pyrimidine derivatives have been studied for their various chemical and biological applications .


Physical And Chemical Properties Analysis

“4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 161.17 . The IUPAC name for this compound is 4-(4-pyrimidinyl)-1H-pyrazol-5-amine . The InChI code representing its molecular structure is 1S/C7H7N5/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H, (H3,8,11,12) .

Scientific Research Applications

Histone Lysine Demethylase Inhibition

One significant application of derivatives of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is in the inhibition of histone lysine demethylases (KDMs), particularly the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. These enzymes play crucial roles in epigenetic regulation by demethylating lysine residues on histone tails, influencing gene expression. Derivatives such as the 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones have shown potent inhibitory activity against these demethylases, demonstrating selectivity over other KDM subfamilies and exhibiting cellular permeability. This inhibitory activity suggests potential therapeutic applications in cancer treatment, where dysregulation of histone methylation is a common feature (Bavetsias et al., 2016).

Synthesis of Hybrid Compounds with Biological Activity

Another area of application is in the synthesis of hybrid compounds that integrate the pyrazolo[3,4-d]pyrimidin moiety with other heterocyclic structures, creating compounds with promising biological activities. For instance, the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with specific reagents has led to the development of new hybrid compounds. These compounds have been fully characterized and suggest potential for further exploration in drug development due to their structural complexity and biological relevance (Noh et al., 2020).

Antimicrobial and Antitubercular Agents

Derivatives of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine have also been investigated for their antimicrobial and antitubercular properties. Novel compounds have been synthesized, such as ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate, which have shown potent activity against Mycobacterium tuberculosis in both in silico and in vitro studies. The development of these compounds involves multiple synthetic steps, including chloro-amine coupling reactions, demonstrating the versatility of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine derivatives as scaffolds for developing new therapeutic agents (Vavaiya et al., 2022).

properties

IUPAC Name

4-pyrimidin-4-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H,(H3,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZZROYLEOBVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695033
Record name 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine

CAS RN

1111638-49-3
Record name 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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